molecular formula C22H24O5 B2764333 Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate CAS No. 866154-79-2

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate

Cat. No.: B2764333
CAS No.: 866154-79-2
M. Wt: 368.429
InChI Key: HEEPGHIGRRYGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is an organic compound with the molecular formula C21H24O5. This compound is known for its unique structure, which includes a phenylmethylene group attached to a malonate ester. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate typically involves the reaction of diethyl malonate with 3-(4-ethylphenoxy)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacks the phenylmethylene group.

    Ethyl phenylacetate: Contains a phenyl group but differs in its ester structure.

    Benzyl malonate: Similar malonate ester with a benzyl group instead of the phenylmethylene group.

Uniqueness

Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the phenylmethylene group enhances its potential for various chemical transformations and applications in research.

Properties

IUPAC Name

diethyl 2-[[3-(4-ethylphenoxy)phenyl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-4-16-10-12-18(13-11-16)27-19-9-7-8-17(14-19)15-20(21(23)25-5-2)22(24)26-6-3/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEPGHIGRRYGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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